

# A Technical Guide to 3-Bromo-1H-pyrazol-5-amine

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## Compound of Interest

Compound Name: 3-Bromo-1H-pyrazol-5-amine

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This document provides a comprehensive overview of the chemical properties, synthesis, and applications of **3-Bromo-1H-pyrazol-5-amine**, a key heterocyclic building block in medicinal chemistry and materials science.

## Chemical Identity and Structure

**3-Bromo-1H-pyrazol-5-amine** is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. The presence of both an amine and a bromine substituent makes it a versatile intermediate for further chemical modifications.

- IUPAC Name: 5-bromo-1H-pyrazol-3-amine[1]
- Synonyms: 3-Bromo-5-aminopyrazole, 5-Amino-3-bromo-1H-pyrazole[1]

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- Chemical Structure:

## Physicochemical Properties

A summary of the key physical and chemical properties is provided below. It should be noted that several of these values are predicted through computational models.

Table 1: General and Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>3</sub> H <sub>4</sub> BrN <sub>3</sub>	[2][3]
Molecular Weight	161.99 g/mol	[2][3]
CAS Numbers	950739-21-6, 1203705-55-8	[2]
Physical Form	Solid, Light beige solid	
Boiling Point	384.2 ± 22.0 °C (Predicted)	[2]
Density	2.039 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
pKa	12.16 ± 0.10 (Predicted)	[2]
LogP	1.33560 or 0.9	[1][2]
Polar Surface Area	54.7 Å <sup>2</sup>	[1]

## Spectral Data

Spectroscopic data is crucial for the identification and characterization of **3-Bromo-1H-pyrazol-5-amine**. While comprehensive spectral data is best obtained from a certificate of analysis for a specific lot, some data has been reported.

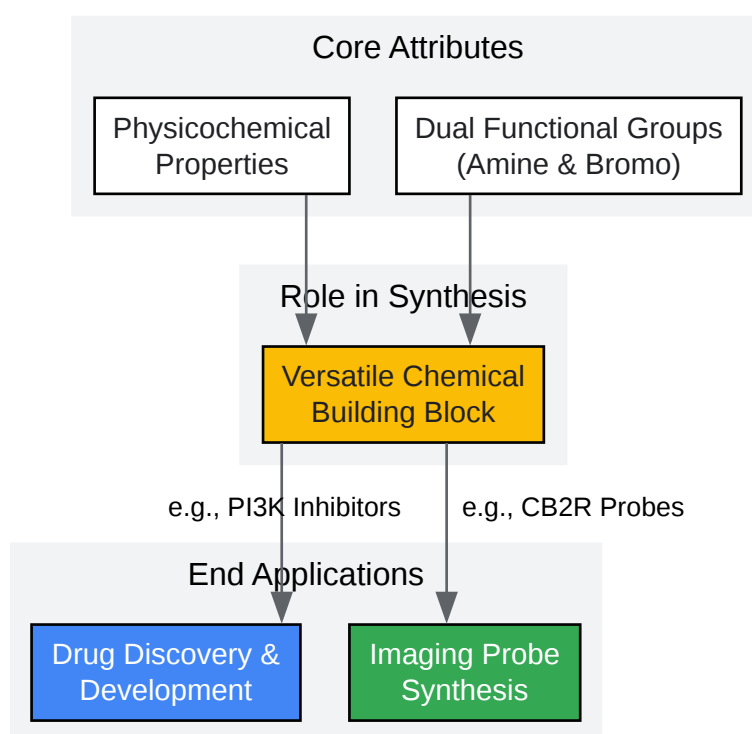
Table 2: Spectroscopic Information

Spectrum Type	Data	Source
<sup>1</sup> H NMR	(400 MHz, DMSO-d <sub>6</sub> ) δ: 5.20 (m, 3H), 11.60 (br s 1H)	
<sup>13</sup> C NMR, IR, MS	Data available from suppliers.	[4][5][6]

## Reactivity and Applications

The chemical structure of **3-Bromo-1H-pyrazol-5-amine**, featuring a nucleophilic amino group and a bromine atom suitable for cross-coupling reactions, makes it a valuable intermediate in organic synthesis.

- **Drug Discovery:** Pyrazole derivatives are known to possess a wide range of biological activities and are core scaffolds in many pharmaceutical agents. This compound serves as a key intermediate for synthesizing more complex molecules, including inhibitors of phosphatidylinositol-3-kinase (PI3K) and release-activated calcium channel (CRAC) inhibitors, which are targets for anti-inflammatory and anti-cancer therapies.
- **Imaging Probes:** It is used as a reactant in the synthesis of near-infrared (near-IR) fluorescence imaging probes.<sup>[2]</sup> These probes can be designed to selectively bind to biological targets, such as the cannabinoid receptor CB2, enabling researchers to visualize and study these targets in biological systems.<sup>[2]</sup>



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**Figure 1.** Logical workflow from chemical properties to applications.

## Experimental Protocol: Synthesis

A common method for the synthesis of **3-Bromo-1H-pyrazol-5-amine** involves the reduction of a nitro group on a dibrominated pyrazole precursor.

Reaction: Nitro reduction of 3,4-dibromo-5-nitro-1H-pyrazole.

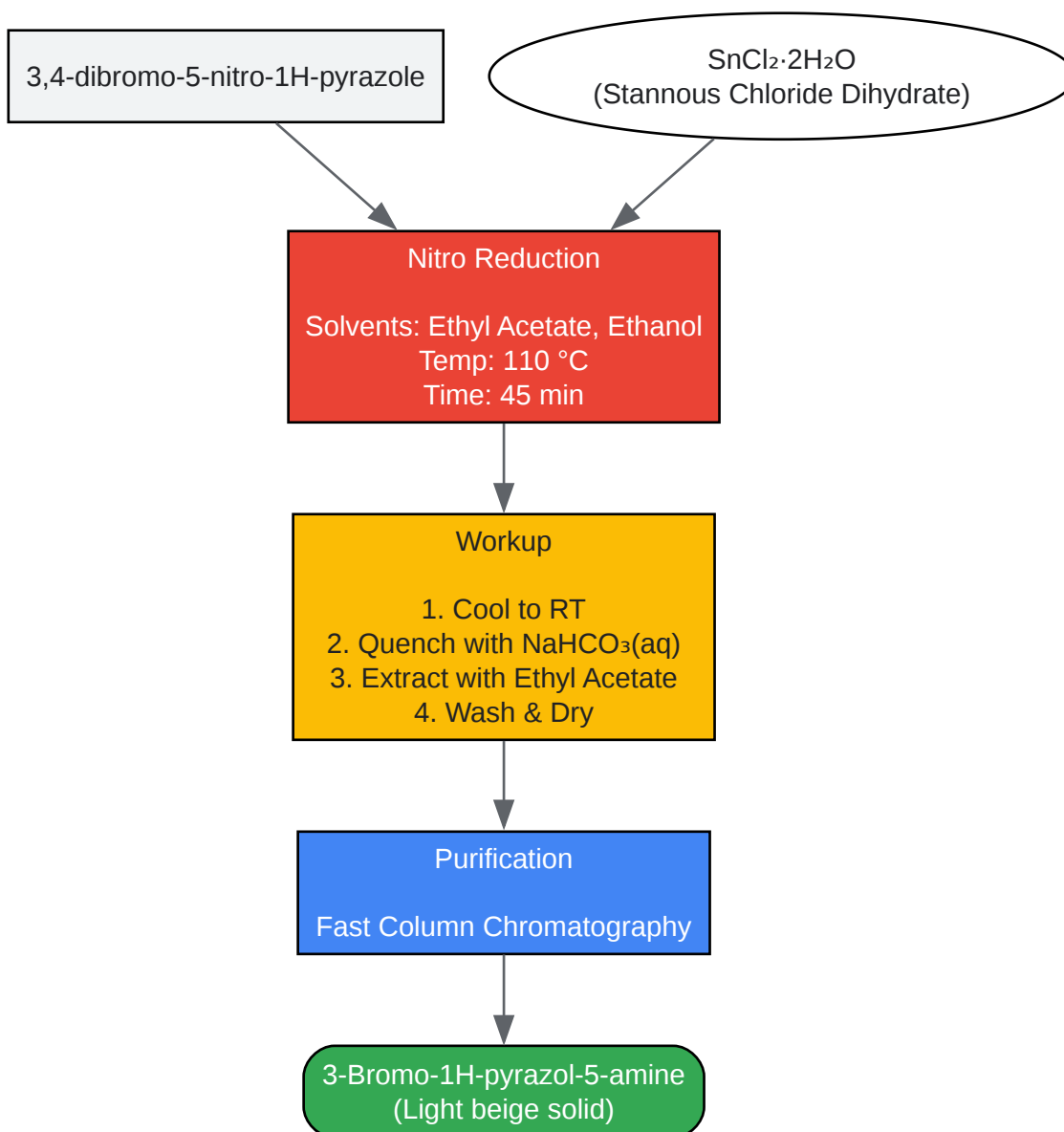
Materials:

- 3,4-dibromo-5-nitro-1H-pyrazole (Starting Material)
- Stannous chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ) (Reducing Agent)
- Ethyl acetate (Solvent)
- Ethanol (Solvent)
- Aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) (for workup)
- Brine (for washing)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) (for drying)

Procedure:

- A mixture of 3,4-dibromo-5-nitro-1H-pyrazole, stannous chloride dihydrate, ethyl acetate, and ethanol is prepared.
- The reaction mixture is heated under reflux at 110 °C for approximately 45 minutes.
- Upon completion, the reaction solution is cooled to room temperature.
- The solution is then slowly poured into a vigorously stirred mixture of aqueous sodium bicarbonate and ethyl acetate for quenching and neutralization.
- The organic phase is separated, washed with brine, and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude product.

- Purification is performed via fast column chromatography (e.g., eluting with dichloromethane/ethanol) to afford **3-bromo-1H-pyrazol-5-amine** as a light beige solid.



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**Figure 2.** General workflow for the synthesis of **3-Bromo-1H-pyrazol-5-amine**.

## Safety and Handling

Appropriate safety precautions must be observed when handling **3-Bromo-1H-pyrazol-5-amine**.

- Hazard Statements: GHS classifications from aggregated sources indicate potential hazards.  
[1] These include:
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.
  - H319/H320: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Precautions for Safe Handling:
  - Handle in a well-ventilated place or under a chemical fume hood.[7]
  - Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and protective clothing.[7]
  - Avoid formation of dust and aerosols.[7]
  - Avoid contact with skin, eyes, and clothing.[7]
  - Wash hands thoroughly after handling.
- Conditions for Safe Storage:
  - Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7]
  - Recommended storage is under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2]

This information is intended as a guide and does not purport to be all-inclusive. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

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